3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid
Description
3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid is a structurally complex compound featuring:
- A pyrrolidine ring with a stereospecific (2S) configuration.
- Dual protective groups: a benzyloxycarbonyl (Cbz) group on the pyrrolidine nitrogen and a tert-butoxycarbonyl (Boc) group on the pyrazole nitrogen.
This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing peptidomimetics or protease inhibitors. The Boc and Cbz groups enhance solubility during synthetic steps and enable selective deprotection for further functionalization .
Properties
Molecular Formula |
C21H25N3O6 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-5-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C21H25N3O6/c1-21(2,3)30-20(28)24-17(18(25)26)12-15(22-24)16-10-7-11-23(16)19(27)29-13-14-8-5-4-6-9-14/h4-6,8-9,12,16H,7,10-11,13H2,1-3H3,(H,25,26)/t16-/m0/s1 |
InChI Key |
FCIMZIACPQSPRK-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C(=CC(=N1)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC(=N1)C2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine and pyrazole rings, followed by the introduction of protective groups. The synthetic route may include:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Formation of Pyrazole Ring: This step involves the reaction of hydrazines with 1,3-diketones or their equivalents.
Introduction of Protective Groups: The benzyloxycarbonyl and tert-butoxycarbonyl groups are introduced using reagents like benzyl chloroformate and di-tert-butyl dicarbonate, respectively.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s protective groups may influence its reactivity and interactions with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Solubility and Stability
- Solubility : The dual protective groups enhance solubility in organic solvents (e.g., THF, DCM) compared to unmodified pyrazole-carboxylic acids, which exhibit poor solubility .
- Stability: The Boc group is acid-labile, while the Cbz group requires hydrogenolysis, allowing sequential deprotection—a critical advantage over mono-protected analogs .
Computational Similarity Assessment
Using Tanimoto coefficients (fingerprint-based), the target compound shares ~0.97 similarity with Boc-protected pyrrolidine-carboxylic acids but lower scores (~0.85) with indole-containing derivatives like 10a due to divergent substituents .
Biological Activity
3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid, with the CAS number 1212067-42-9, is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 415.44 g/mol. The structure includes a pyrazole ring, a pyrrolidine moiety, and benzyloxycarbonyl and tert-butoxycarbonyl groups, which are known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O6 |
| Molecular Weight | 415.44 g/mol |
| CAS Number | 1212067-42-9 |
| Purity | Not specified |
Antiviral Activity
Research indicates that compounds similar to 3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid exhibit notable antiviral properties. Specifically, studies have shown efficacy against viral infections, including hepatitis C virus (HCV). The compound's structure suggests potential interactions with viral proteins, which may inhibit viral replication mechanisms.
Antibacterial Activity
Similar derivatives have also been evaluated for antibacterial activity. For instance, compounds containing pyrazole and pyrrolidine moieties have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. In vitro studies using the agar disc-diffusion method have reported significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the pyrazole ring allows for interaction with enzyme active sites, potentially inhibiting key metabolic enzymes involved in viral or bacterial replication.
- Cell Membrane Disruption : The hydrophobic nature of the tert-butoxy group may facilitate membrane penetration, leading to cell lysis in bacteria.
- Genetic Material Interaction : Some studies suggest that compounds with similar structures can bind to DNA or RNA, disrupting nucleic acid synthesis and function .
Study on Antiviral Efficacy
A study conducted on ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride highlighted its antiviral efficacy against HCV. The compound was shown to inhibit viral replication in cell cultures by targeting viral proteases essential for processing viral proteins.
Antibacterial Properties Evaluation
In another case study examining the antibacterial properties of related pyrazole derivatives, compounds were synthesized and tested against E. coli and S. aureus. Results indicated that several derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
